3-Bromo-6-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse pharmacological and biological activities. Coumarins are widely studied due to their presence in many natural products and their potential therapeutic applications . The addition of bromine and a methyl group to the chromen-2-one structure enhances its chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-2H-chromen-2-one typically involves the bromination of 6-methyl-2H-chromen-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl group in the chromen-2-one structure can be reduced to an alcohol
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in anhydrous ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in dry ether
Major Products
Substitution: 3-Amino-6-methyl-2H-chromen-2-one, 3-Thio-6-methyl-2H-chromen-2-one.
Oxidation: 3-Bromo-6-methyl-2H-chromen-2-carboxylic acid.
Reduction: 3-Bromo-6-methyl-2H-chromen-2-ol
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antiproliferative and antimicrobial activities.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of fluorescent dyes and sensors
Wirkmechanismus
The mechanism of action of 3-Bromo-6-methyl-2H-chromen-2-one involves its interaction with cellular targets such as enzymes and receptors. The bromine atom and the chromen-2-one structure allow it to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also induce oxidative stress in cells, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Acetyl-6-bromo-2H-chromen-2-one
- 3-(Bromoacetyl)-2H-chromen-2-one
- 6-Bromo-3-(dimethylamino)acryloyl-2H-chromen-2-one
Uniqueness
3-Bromo-6-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Eigenschaften
Molekularformel |
C10H7BrO2 |
---|---|
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
3-bromo-6-methylchromen-2-one |
InChI |
InChI=1S/C10H7BrO2/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,1H3 |
InChI-Schlüssel |
HUEWTOGOPPNBHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.